Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further linked to a naphthalene derivative through an oxyacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate typically involves the reaction of 2-naphthol with ethyl 4-aminobenzoate in the presence of an appropriate acylating agent. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the esterification process can be optimized using a flow reactor, where the reactants are continuously pumped through a catalyst bed under controlled temperature and pressure conditions. This method allows for better control over reaction parameters and can lead to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene moiety.
Medicine: Explored for its potential as a drug candidate, particularly in the field of anti-inflammatory and anticancer research.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety can intercalate into DNA, potentially disrupting the replication process. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate
- Ethyl 4-[(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate is unique due to its specific structural arrangement, which combines the properties of both naphthalene and benzoate derivatives. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-25-21(24)16-7-10-18(11-8-16)22-20(23)14-26-19-12-9-15-5-3-4-6-17(15)13-19/h3-13H,2,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWICMCADAFLCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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